molecular formula C8H13ClN2O B193161 (2-butyl-4-chloro-1H-imidazol-5-yl)methanol CAS No. 79047-41-9

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Cat. No.: B193161
CAS No.: 79047-41-9
M. Wt: 188.65 g/mol
InChI Key: DXSZKDOOHOBZMT-UHFFFAOYSA-N
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Description

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its relevance in pharmaceutical research, particularly as an impurity in the synthesis of losartan, an antihypertensive drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol typically involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced as an intermediate in the synthesis of more complex pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde or 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Butyl-4-chloro-1H-imidazole-5-methyl.

    Substitution: 2-Butyl-4-amino-1H-imidazol-5-yl)methanol or 2-butyl-4-mercapto-1H-imidazol-5-yl)methanol.

Scientific Research Applications

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is primarily used in pharmaceutical research as an intermediate or impurity standard. It is crucial in the synthesis and quality control of losartan, an angiotensin II receptor antagonist used to treat high blood pressure. Additionally, this compound is studied for its potential biological activities and interactions with various molecular targets.

Mechanism of Action

The mechanism of action of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol is not well-documented, as it is primarily used as an intermediate or impurity. its structural similarity to losartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An antihypertensive drug that shares the imidazole core structure.

    2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde: A precursor in the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.

    2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of losartan highlights its importance in pharmaceutical research and development.

Properties

IUPAC Name

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZKDOOHOBZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370867
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79047-41-9
Record name 2-Butyl-5-chloro-1H-imidazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79047-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.45 Grams (10.9 mmol) of an N-chlorosuccinimide was added to a solution consisting of 1.91 g (10.4 mmol) of a 2-butyl-4,5-bis(hydroxymethyl) imidazole, 100 ml of ethanol and 40 ml of 1,4-dioxane maintained at room temperature. The mixture was reacted for 18 hours with stirring and, then, the solvent was distilled off under reduced pressure. The resulting reaction product was washed with water and was recrystallized from acetonitrile to obtain a pale yellowish scale-like crystalline 2-butyl-4- chloro-5-(hydroxymethyl) imidazole in an amount of 1.00 g (yield, 51%). Recrystallization was further effected with acetonitrile to obtain the milk-white crystalline compound in pure form.
Quantity
10.9 mmol
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a mixture of 70 ml of dioxane and 60 ml of methyl cellosolve was dissolved 4 g of 2-butyl-5-hydroxymethylimidazole, and 3.9 g of N-chlorosuccinimide was added to the solution, followed by stirring at 40° C. for 1 hour. The reaction solution was evaporated to dryness under reduced pressure, and 100 ml each of water and ethyl acetate were added to the residue to shake for mixing. The ethyl acetate layer was evaporated to dryness under reduced pressure, and the residue was dissolved in 50 ml of ether. The solution was allowed to cool, thereby yielding 2.4 g of 2-butyl-4-chloro-5-hydroxymethylimidazole deposited as colorless prisms, m.p. 147°-148° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-n-butyl-5-hydroxymethylimidazole (25 g, 0.162 mol, prepared in Example 1 (i)) in 250 ml of tetrahydrofuran and 250 ml of 2-methoxyethane under argon was added portionwise N-chlorosuccinimide (26 g, 0.195 mol). The reaction mixture was heated at 50°-55° C. for 2 hours. The solvents were removed in vacuo and the residue for 48 hours. The solid was filtered and then stirred with 100 ml of diethyl ether for 1 hour. The solid was collected to give 16 g (52%) of 2-n-butyl-4-chloro-5-hydroxymethylimidazole.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 2
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 4
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 5
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 6
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

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